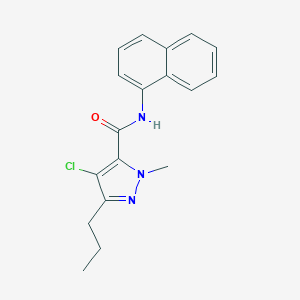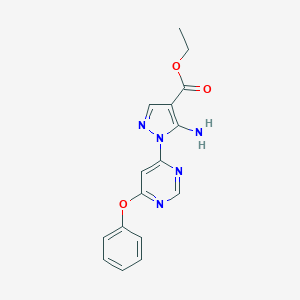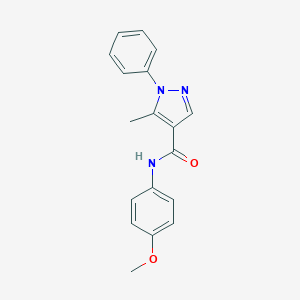![molecular formula C19H14N6OS B287688 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'compound 1' and is a potent inhibitor of a protein kinase known as PIM1.
Mecanismo De Acción
The mechanism of action of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of PIM1 protein kinase. PIM1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Inhibition of PIM1 leads to the induction of apoptosis in cancer cells, making it a potential target for cancer treatment.
Biochemical and Physiological Effects:
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also shown that this compound has anti-tumor activity and can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is its potent inhibitory activity against PIM1 protein kinase. This makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. One of the primary areas of research is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of this compound.
Métodos De Síntesis
The synthesis of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-(1-naphthyloxy)pyrimidine, which is reacted with potassium thioacetate to form 2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has shown potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. PIM1 is a protein kinase that is overexpressed in many types of cancer, and inhibition of this protein kinase has been shown to induce cell death in cancer cells. 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to be a potent inhibitor of PIM1, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C19H14N6OS |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5-amino-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6OS/c1-27-19-23-16(25-18(21)13(10-20)11-22-25)9-17(24-19)26-15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11H,21H2,1H3 |
Clave InChI |
JFSWERGWKQFQTO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
SMILES canónico |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)



